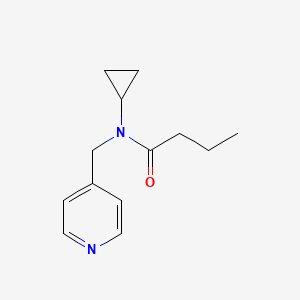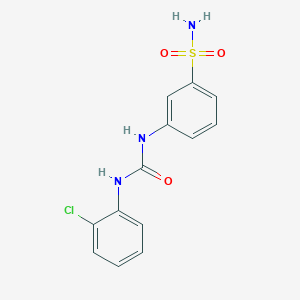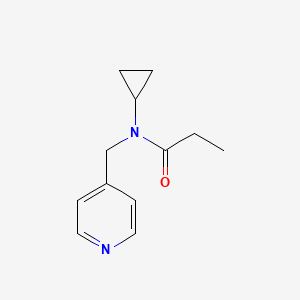
N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide, also known as CP-945,598, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of pharmacological effects.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide involves its inhibition of FAAH. FAAH is responsible for breaking down endocannabinoids, which are important signaling molecules in the body. By inhibiting FAAH, N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce a range of physiological effects.
Biochemical and Physiological Effects
N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have anti-anxiety and anti-depressant effects. It has also been shown to have potential applications in the treatment of addiction and obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide is its specificity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in the body. However, one limitation of N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide. One area of interest is its potential applications in the treatment of pain and inflammation. Another area of interest is its potential applications in the treatment of addiction and obesity. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide, as well as its potential side effects and limitations.
Synthesis Methods
The synthesis of N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide involves the reaction of cyclopropylamine with 4-pyridinecarboxaldehyde, followed by the addition of butyric anhydride. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide has been the subject of numerous scientific studies, particularly in the field of cannabinoid research. It has been shown to inhibit FAAH, an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide increases the levels of endocannabinoids in the body, which can have a range of physiological effects.
properties
IUPAC Name |
N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-3-13(16)15(12-4-5-12)10-11-6-8-14-9-7-11/h6-9,12H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQTZVKRBLDEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=NC=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-thiophen-3-yl-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7566886.png)
![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7566890.png)
![2-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7566900.png)
![1-[[4-(Dimethylamino)-3-fluorophenyl]methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B7566908.png)

![methyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7566917.png)
![3,4-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7566930.png)
![2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B7566940.png)

![N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B7566951.png)
![3-[4-[3-(2-Oxopyrrolidin-1-yl)phenyl]-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566965.png)
![N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7566977.png)

![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B7566994.png)